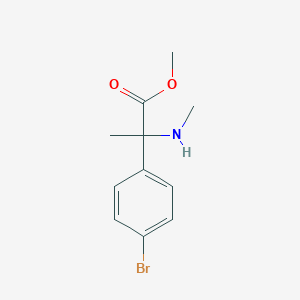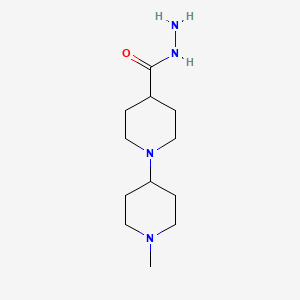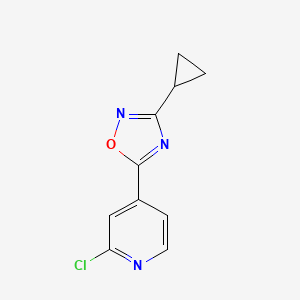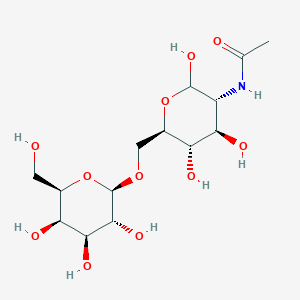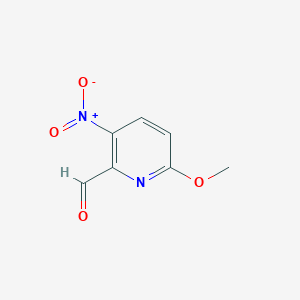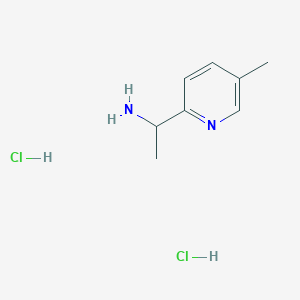
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride
説明
“1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 1187931-95-8 . It has a molecular weight of 209.12 . The IUPAC name for this compound is 1-(5-methyl-2-pyridinyl)ethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride” is 1S/C8H12N2.2ClH/c1-6-3-4-8(7(2)9)10-5-6;;/h3-5,7H,9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride” is a solid at room temperature . It should be stored in a dry environment .科学的研究の応用
Catalysis in Polymerization Zinc complexes with derivatives of 1-(5-Methylpyridin-2-yl)ethanamine exhibit significant catalytic activity in the ring-opening polymerization of rac-lactide, leading to the production of stereocontrolled polylactide (Nayab, Lee, & Jeong, 2012).
DNA Interaction and Cytotoxicity Copper(II) complexes of tridentate ligands, including derivatives of 1-(5-Methylpyridin-2-yl)ethanamine, show DNA binding propensity and demonstrate low toxicity for different cancer cell lines (Kumar et al., 2012).
Molecular Fragmentation Studies The fragmentation patterns of derivatives of 1-(5-Methylpyridin-2-yl)ethanamine have been explored, providing insights into their mass fragmentation behavior, which is crucial for understanding their chemical properties (Percino et al., 2007).
Antitumor Activity Investigation Novel derivatives including 1-(5-Methylpyridin-2-yl)ethanamine have been synthesized and tested for antitumor activity, showing varying levels of effectiveness against cancer cells (Maftei et al., 2016).
Catalysis in Ethylene Dimerization Palladium(II) complexes with (imino)pyridine ligands, including those derived from 1-(5-Methylpyridin-2-yl)ethanamine, exhibit high catalytic activities in ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).
Fluorescence-Based Metal Ion Detection A bipyridine derivative of 1-(5-Methylpyridin-2-yl)ethanamine has been utilized to develop a fluorescent probe for detecting trace zinc ions in water, demonstrating potential in environmental monitoring (Kong et al., 2013).
Complexation and Structural Analysis Dimeric ethane-bridged ligands related to 1-(5-Methylpyridin-2-yl)ethanamine have been studied for their ability to form complex structures with various metal ions, contributing to the understanding of coordination chemistry (Youinou, Ziessel, & Lehn, 1991).
Synthesis of Antibacterial Agents N9-substituted acridine-9-amines, synthesized using 1-(5-Methylpyridin-2-yl)ethanamine derivatives, have shown high antibacterial ability against certain bacteria, indicating potential pharmaceutical applications (Kudryavtseva et al., 2019).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
1-(5-methylpyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(7(2)9)10-5-6;;/h3-5,7H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRFVIMONCXGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





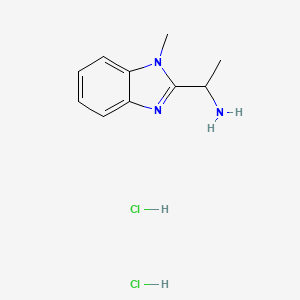
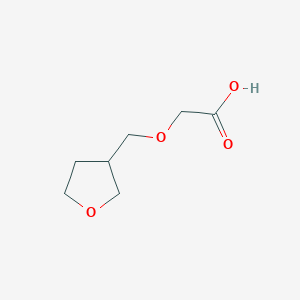
![1-[(4-Methoxyphenyl)methyl]cyclopropan-1-ol](/img/structure/B1423133.png)


